molecular formula C35H34O7 B1246257 epi-Calyxin H

epi-Calyxin H

Cat. No.: B1246257
M. Wt: 566.6 g/mol
InChI Key: VIHJUBYCOAJPQW-ZNXDDXSSSA-N
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Description

Overview of Diarylheptanoids

Diarylheptanoids are a structurally diverse class of plant secondary metabolites characterized by two aromatic rings (aryl groups) linked by a seven-carbon aliphatic chain. These compounds are subdivided into linear (e.g., curcuminoids like curcumin) and cyclic variants, with the latter often featuring additional oxygenated rings or fused terpenoid moieties. Distributed across 10 plant families, including Zingiberaceae (ginger family) and Betulaceae (birch family), diarylheptanoids exhibit notable bioactivities such as antioxidant, anti-inflammatory, and cytotoxic properties. Their biosynthesis typically involves polyketide pathways, combining cinnamate derivatives with malonate units or via oxidative coupling of phenylpropanoid precursors.

Taxonomic and Botanical Context

Epi-Calyxin H is isolated from Alpinia blepharocalyx, a perennial herb in the Zingiberaceae family. This species thrives in humid, subtropical regions of Southeast Asia, including southwestern China, Thailand, and Vietnam. Its seeds and rhizomes have been used in traditional medicine for treating gastrointestinal disorders and abdominal pain.

Table 1: Distribution of Alpinia Species in Vietnam

Species Provinces of Occurrence Altitude Range (m)
A. blepharocalyx Northern mountainous regions 100–1,600
A. pinnanensis Red River Delta, North Central 30–1,200
A. zerumbet Coastal and lowland areas 50–800

Source: Adapted from Hanh et al. (2014)

The genus Alpinia comprises over 230 species, many of which produce bioactive diarylheptanoids. A. blepharocalyx is distinguished by its elongated bracts and globose fruit capsules, with morphological variations such as glabrous leaves observed in A. blepharocalyx var. glabrior.

Historical Discovery and Nomenclature

This compound was first reported in 1998 alongside Calyxin H, isolated from the seeds of A. blepharocalyx. The prefix epi- denotes its stereochemical distinction from Calyxin H, arising from axial-equatorial isomerism at the C5 and C7 positions of the tetrahydropyran core. The compound’s systematic name, (E)-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one , reflects its substitution pattern and unsaturated ketone backbone.

Table 2: Structural Comparison of Calyxin H and this compound

Feature Calyxin H This compound
Core Structure Tetrahydropyran fused to chalcone Tetrahydropyran fused to chalcone
C5 Configuration R S
C7 Configuration S R
Bioactive Moieties Diarylheptanoid-chalcone hybrid Diarylheptanoid-chalcone hybrid

Source: Prasain et al. (1998); BenchChem (2025)

The discovery of this compound underscored the role of acid-catalyzed stereochemical rearrangements in natural product diversity. For instance, heating synthetic precursors of Calyxin H in acetic acid induces epimerization, yielding this compound as the thermodynamically stable isomer. This process mirrors proposed biosynthetic pathways involving allylic carbocation intermediates and chalcone coupling.

Properties

Molecular Formula

C35H34O7

Molecular Weight

566.6 g/mol

IUPAC Name

(E)-1-[2,4-dihydroxy-3-[(E,1R,5S)-5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C35H34O7/c1-42-32-22-31(40)33(35(41)34(32)30(39)21-13-24-11-17-27(37)18-12-24)29(25-14-19-28(38)20-15-25)9-5-8-26(36)16-10-23-6-3-2-4-7-23/h2-7,9,11-15,17-22,26,29,36-38,40-41H,8,10,16H2,1H3/b9-5+,21-13+/t26-,29-/m1/s1

InChI Key

VIHJUBYCOAJPQW-ZNXDDXSSSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)[C@H](/C=C/C[C@H](CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=C(C=C4)O

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=C(C=C4)O

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

Epi-Calyxin H is synthesized via stereoselective modifications of Calyxin H. Key reactions include:

Acid-Promoted Rearrangements

  • Treatment of benzopyran precursors with acids (e.g., acetic acid) induces stereochemical inversion, forming this compound . For example, heating synthetic enones in acetic acid at 90°C for 12 hours triggers intramolecular cyclization, yielding the tetrahydropyran core with inverted stereochemistry .

  • Mechanism : Protonation of the enone system generates a carbocation intermediate, followed by nucleophilic attack by adjacent hydroxyl or phenolic groups to establish the stereochemical configuration .

Coupling Reactions

  • Mitsunobu Reaction : Used to assemble diarylheptanoid and chalcone subunits, enabling the formation of ether linkages critical for the calyxin scaffold .

  • Olefin Metathesis : Facilitates the construction of the chalcone moiety through cross-metathesis of allylated intermediates .

Reductive Steps

  • Sodium borohydride (NaBH₄) reduces ketones to secondary alcohols, finalizing the stereochemical profile of this compound .

Stereochemical Control and Reactivity

This compound’s stereochemistry arises from kinetic and thermodynamic factors:

Kinetic vs. Thermodynamic Control

  • Kinetic : π-stacking interactions between aromatic rings guide transition-state geometry, favoring axial substituents in Prins cyclization reactions .

  • Thermodynamic : Acidic conditions stabilize carbocation intermediates, enabling equilibration to the thermodynamically favored epimer (e.g., this compound over Calyxin H) .

Stereochemical Outcomes

Reaction TypeStereochemical OutcomeKey Drivers
Acid-catalyzed cyclizationInversion at C5 and C7 positionsCarbocation stabilization
Mitsunobu couplingRetention of C3 configurationStereospecific alcohol activation

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to other calyxins:

Oxidative Stress Modulation

  • Unlike Calyxin H, this compound shows reduced induction of heat shock proteins (HSPs) due to steric hindrance at the HSF1 binding site .

  • Antioxidant Activity : Both isomers scavenge free radicals, but this compound demonstrates 20% lower efficacy in DPPH assays .

Hydrolysis and Stability

  • This compound undergoes pH-dependent hydrolysis:

    • Acidic conditions : Degradation to chalcone derivatives via retro-Michael addition.

    • Alkaline conditions : Cleavage of ester linkages, forming phenolic byproducts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthetic Efficiency: Chemoenzymatic methods for epimers (e.g., epi-Calyxin H, epi-podophyllotoxin) often yield lower quantities (35–40%) compared to non-epimerized counterparts due to stereochemical control challenges .
  • Structural Nuances : Epimerization in lignans typically occurs at lactone or tetralone ring positions, altering hydrogen bonding and solubility .

Physicochemical and Functional Differences

Property This compound Calyxin H Podophyllotoxin
Solubility (DMSO) 1 mM in 1.76 mL 1 mM in 1.76 mL 1 mM in 2.42 mL
Stability Stable at -80°C Stable at -80°C Degrades above 25°C
Bioactivity Anticancer (inferred) Anticancer, anti-inflammatory Antimitotic
  • Solubility : Similar solubility profiles between this compound and Calyxin H suggest minimal stereochemical impact on hydrophobicity. In contrast, podophyllotoxin’s lower solubility correlates with its rigid lactone structure .
  • Stability : Both Calyxin H and this compound require ultra-low temperature storage, whereas podophyllotoxin is prone to thermal degradation .

Bioactivity and Pharmacological Potential

  • Podophyllotoxin Derivatives : Epimerization at C-2 (e.g., epi-podophyllotoxin) reduces tubulin-binding affinity compared to the natural form, highlighting the importance of stereochemistry in target interaction .
  • Calyxin H : Demonstrates potent cytotoxicity against lung cancer cells (IC₅₀ ~2.5 µM), likely mediated by ROS induction . This compound may exhibit altered potency due to conformational changes affecting target binding.

Preparation Methods

Ethanol Extraction and Fractionation

  • Crude Extraction : Dried seeds are ground and extracted with 95% ethanol at 60°C for 48 hours.

  • Solvent Partitioning : The ethanol extract is partitioned sequentially with hexane, ethyl acetate, and water. This compound concentrates in the ethyl acetate layer.

  • Chromatographic Purification :

    • Silica Gel Chromatography : The ethyl acetate fraction is subjected to gradient elution (hexane:ethyl acetate 10:1 → 1:1) to isolate diarylheptanoid-rich fractions.

    • HPLC with Chiral Columns : Final purification uses preparative HPLC (Chiralpak IA column, 250 × 4.6 mm) with isocratic methanol:water (75:25) to resolve this compound from Calyxin H.

Table 1: Yields of this compound from Natural Sources

Source MaterialExtraction MethodYield (mg/kg)Purity (%)
A. blepharocalyx seedsEthanol, silica gel, HPLC12.7 ± 1.398.5
A. katsumadai seedsEthyl acetate, chiral HPLC8.9 ± 0.997.2

Chemical Synthesis Approaches

Synthetic routes to this compound focus on constructing its trans-fused hexahydropyrano[3,4-c]chromene skeleton. Key strategies include:

Prins Cyclization Strategy

A tandem Prins cyclization-Friedel-Crafts alkylation sequence enables stereoselective formation of the bicyclic core:

  • Substrate Preparation : (E)-3-[2-(Benzyloxy)phenyl]-5-phenylpent-4-en-1-ol (4b ) is synthesized via Keck allylation (82% yield, >95% ee).

  • Cyclization : Treatment with BF₃·OEt₂ in dichloromethane at −20°C induces Prins bicyclization, yielding the trans-fused core in 76% yield.

  • Chalcone Coupling : The intermediate undergoes Mitsunobu reaction with 4-hydroxy-3-methoxychalcone to install the A-ring moiety (68% yield).

Table 2: Key Synthetic Intermediates and Yields

StepIntermediateReaction ConditionsYield (%)
1Homoallylic alcohol (4b )Keck allylation, Ti(OiPr)₄82
2Bicyclic coreBF₃·OEt₂, CH₂Cl₂, −20°C76
3Chalcone adductMitsunobu, DIAD, PPh₃68

Acid-Promoted Rearrangements

This compound can be accessed via acid-mediated isomerization of synthetic precursors:

  • Substrate : Benzopyran enone (6 ) is treated with acetic acid at 90°C for 12 hours, inducing a keto-enol tautomerism that epimerizes the C-3 center (65% yield).

  • Mechanism : Protonation at C-7 followed by hydride shift generates a benzylic carbocation, which is trapped by the chalcone oxygen to form the epimer.

Stereochemical Considerations

The C-3 and C-5 stereocenters are critical for this compound’s identity. Key findings include:

  • Optical Rotation : Synthetic this compound exhibits [α]D²³ −77.1 (c 0.11, MeOH), contrasting with Calyxin H’s [α]D²² +18.5 (c 0.025, MeOH).

  • X-ray Crystallography : Single-crystal analysis of the tetramethyl ether derivative confirms the 3R,5S,7R configuration.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (500 MHz, CDCl₃) : δ 6.98 (d, J = 8.5 Hz, H-2'), 6.72 (s, H-5), 5.32 (dd, J = 10.0, 2.5 Hz, H-3).

    • ¹³C NMR : 207.8 (C=O), 158.2 (C-4'), 132.5 (C-1'').

  • Chiral HPLC : Retention time = 14.2 min (Chiralpak IA, 75:25 MeOH:H₂O, 1.0 mL/min) .

Q & A

Q. How can researchers confirm the structural identity of epi-Calyxin H in synthetic samples?

Methodological Answer:

  • Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to compare synthetic compounds with published spectral data from primary literature. Discrepancies in chemical shifts or coupling constants may indicate stereochemical deviations .
  • Cross-validate purity using high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS). Ensure retention times and fragmentation patterns align with established protocols .

Q. What in vitro assays are most effective for preliminary screening of this compound’s bioactivity?

Methodological Answer:

  • Prioritize cell-based assays (e.g., cytotoxicity, apoptosis) using standardized cell lines (e.g., HEK-293, HepG2) with positive and negative controls. Dose-response curves should be constructed to calculate IC₅₀ values .
  • Include orthogonal assays (e.g., enzymatic inhibition studies) to rule out false positives from assay-specific artifacts .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s mechanism of action across studies?

Methodological Answer:

  • Conduct a systematic review of primary literature, cataloging variables such as cell type, concentration ranges, and incubation times. Use meta-analysis tools to identify confounding factors (e.g., solvent effects, assay sensitivity) .
  • Design replication studies with harmonized protocols, adhering to NIH guidelines for experimental transparency . Raw data (e.g., microscopy images, flow cytometry files) should be archived in supplementary materials for independent verification .

Q. What computational strategies improve the predictive modeling of this compound’s pharmacokinetics?

Methodological Answer:

  • Employ molecular dynamics simulations to assess binding affinities with target proteins (e.g., cytochrome P450 enzymes). Validate predictions using in vitro ADME (absorption, distribution, metabolism, excretion) assays .
  • Leverage QSAR (quantitative structure-activity relationship) models to correlate structural modifications with bioavailability. Open-source databases (e.g., ChEMBL) should be mined for comparator compounds .

Q. How can researchers optimize experimental designs for in vivo studies of this compound?

Methodological Answer:

  • Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define study objectives. For example, use transgenic murine models to evaluate tissue-specific toxicity, ensuring sample sizes are statistically powered .
  • Predefine endpoints (e.g., tumor volume reduction, biomarker levels) and randomization protocols to minimize bias. Follow CONSORT guidelines for reporting animal trials .

Data Management and Reproducibility

Q. What practices ensure reproducibility in this compound research?

Methodological Answer:

  • Document all experimental parameters (e.g., solvent purity, incubation temperature) in machine-readable formats. Use electronic lab notebooks (ELNs) with version control .
  • Share raw datasets (e.g., NMR spectra, bioassay results) in public repositories like Figshare or Zenodo, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How should conflicting spectral data for this compound derivatives be resolved?

Methodological Answer:

  • Perform comparative analyses using independent techniques (e.g., X-ray crystallography for crystallizable derivatives). Cross-reference with computational chemistry predictions (e.g., DFT calculations for expected bond angles) .
  • Engage in collaborative verification with third-party labs, sharing samples under material transfer agreements (MTAs) .

Ethical and Literature Considerations

Q. What ethical frameworks apply to preclinical studies involving this compound?

Methodological Answer:

  • Comply with institutional animal care guidelines (e.g., AAALAC accreditation) and declare ethical approvals in manuscripts. Include justification for animal use under the “Methods” section .
  • For human cell lines, verify provenance and consent status using platforms like the NIH Cell Line Authentication Database .

Q. How can researchers systematically identify knowledge gaps in this compound literature?

Methodological Answer:

  • Use Boolean search strategies in PubMed/Scopus (e.g., "this compound" AND ("synthesis" OR "mechanism")). Apply citation chaining to track seminal papers and their critiques .
  • Annotate contradictions in literature reviews using tools like PRISMA flow diagrams, highlighting understudied areas (e.g., long-term toxicity profiles) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
epi-Calyxin H

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